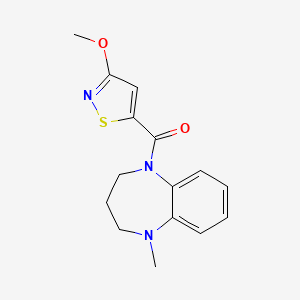![molecular formula C13H24N6O2 B7436482 Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate](/img/structure/B7436482.png)
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate varies depending on its application. In medicine, it has been shown to inhibit the growth of certain bacteria by disrupting their cell wall synthesis. In agriculture, it has been shown to inhibit the growth of weeds by disrupting their photosynthesis. In material science, it has been investigated for its potential use in the development of new materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate are dependent on its application. In medicine, it has been shown to have low toxicity and good biocompatibility. In agriculture, it has been shown to have low toxicity and biodegradability. In material science, its effects on biological systems are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate in lab experiments include its low toxicity, good biocompatibility, and potential for use in a variety of applications. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are many potential future directions for research on Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate. Some possible areas of investigation include:
1. Further studies on the antibacterial properties of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate and its potential use as a drug delivery agent.
2. Investigation of the potential use of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate as a fertilizer and herbicide in agriculture.
3. Development of new materials using Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate and investigation of their properties.
4. Investigation of the potential use of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate in the treatment of cancer and other diseases.
5. Further studies on the toxicity and biodegradability of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate.
In conclusion, Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate involves the reaction of 2-(tert-butoxycarbonylamino)hexanoic acid with cyanuric chloride and 1,3-diaminopropane. The reaction yields a white crystalline powder that is purified through recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate has been investigated for its antibacterial properties and potential as a drug delivery agent. In agriculture, it has been studied for its potential use as a fertilizer and herbicide. In material science, it has been investigated for its potential use in the development of new materials.
Propiedades
IUPAC Name |
tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O2/c1-5-6-7-8(9(20)21-13(2,3)4)16-12-18-10(14)17-11(15)19-12/h8H,5-7H2,1-4H3,(H5,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFYOQYZHYXNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC(C)(C)C)NC1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436401.png)

![2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide](/img/structure/B7436412.png)
![3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7436415.png)
![1-[3-(4-Chlorophenyl)cyclobutyl]-3-[4-(methylamino)phenyl]urea](/img/structure/B7436433.png)
![2-chloro-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylpropanamide](/img/structure/B7436441.png)
![ethyl 4-[(2,5-dicyclopropyl-1H-pyrrole-3-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7436447.png)
![2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7436455.png)
![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)
![Tert-butyl 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7436481.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7436497.png)
![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)
![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)